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Introduction

Maxon-Fluor 488 is a novel, high-performance fluorescent probe designed for the detection of

intracellular calcium ([Ca²⁺]i) in living cells. Its exceptional brightness, photostability, and high

affinity for Ca²⁺ make it an ideal tool for a wide range of applications in cell biology,

neuroscience, and drug discovery. These application notes provide detailed protocols and

performance data to enable researchers to effectively utilize Maxon-Fluor 488 for monitoring

Ca²⁺ signaling dynamics with high sensitivity and resolution.

Key Features:
High Sensitivity: Detects subtle changes in intracellular calcium concentrations.

Superior Brightness: Enables clear visualization of calcium dynamics with low excitation light

intensity, minimizing phototoxicity.

Excellent Photostability: Allows for long-term imaging experiments and time-lapse studies.

Broad Applicability: Suitable for use in a variety of cell types and experimental platforms,

including widefield and confocal microscopy, as well as high-throughput screening.

Quantitative Data
The performance characteristics of Maxon-Fluor 488 have been rigorously evaluated and are

summarized below.
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Table 1: Photophysical Properties of Maxon-Fluor 488
Property Value

Excitation Maximum (Ex) 495 nm

Emission Maximum (Em) 520 nm

Quantum Yield (Φ) 0.92

Molar Extinction Coefficient (ε) 85,000 cm⁻¹M⁻¹

Dissociation Constant (Kd) for Ca²⁺ 225 nM

Recommended Laser Line 488 nm

Recommended Emission Filter 510 - 550 nm

Table 2: Performance Comparison with Other Green
Calcium Indicators

Feature Maxon-Fluor 488 Fluo-4 AM Cal-520 AM

Signal-to-Background

Ratio
>250 ~100 ~200

Photostability (t₁/₂,

sec)
180 60 120

Cellular Retention Excellent Moderate Good

Ease of Use Simple protocol Standard protocol Standard protocol

Experimental Protocols
The following protocols provide a general guideline for using Maxon-Fluor 488 in live-cell

imaging experiments. Optimization may be required for specific cell types and experimental

conditions.

Preparation of Maxon-Fluor 488 Stock Solution
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Prepare a 1 mM stock solution of Maxon-Fluor 488 by dissolving the contents of one vial (50

µg) in 100 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

Vortex briefly to ensure the probe is fully dissolved.

For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C,

protected from light and moisture.

Staining of Adherent Cells with Maxon-Fluor 488
Culture adherent cells on glass-bottom dishes or coverslips suitable for fluorescence

microscopy.

Prepare a staining solution by diluting the 1 mM Maxon-Fluor 488 stock solution to a final

concentration of 1-5 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM

HEPES).

Remove the culture medium from the cells and wash once with the imaging buffer.

Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂

incubator.

After incubation, wash the cells two to three times with fresh imaging buffer to remove

excess probe.

The cells are now ready for imaging.

Imaging Calcium Dynamics
Mount the stained cells on a fluorescence microscope equipped with a suitable filter set for

green fluorescence (e.g., FITC/GFP).

Excite the cells using a 488 nm laser line or a corresponding light source.

Capture the emitted fluorescence between 510 nm and 550 nm.

To induce calcium signaling, add the agonist or compound of interest and record the

changes in fluorescence intensity over time.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1196451?utm_src=pdf-body
https://www.benchchem.com/product/b1196451?utm_src=pdf-body
https://www.benchchem.com/product/b1196451?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze the data by quantifying the change in fluorescence intensity (ΔF/F₀) to determine the

relative change in intracellular calcium concentration.

Visualizations
Signaling Pathway Diagram
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Figure 1: Generic Calcium Signaling Pathway
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Caption: A diagram of a typical G-protein coupled receptor (GPCR) mediated calcium signaling

cascade.

Experimental Workflow Diagram
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Figure 2: Experimental Workflow for Calcium Imaging
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Caption: A step-by-step workflow for a typical calcium imaging experiment using Maxon-Fluor

488.

To cite this document: BenchChem. [Application Notes: Maxon-Fluor 488 for Advanced
Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196451#application-of-maxon-in-fluorescence-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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